1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 1375069-33-2
VCID: VC2852407
InChI: InChI=1S/C11H12FN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2
SMILES: C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

CAS No.: 1375069-33-2

Cat. No.: VC2852407

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole - 1375069-33-2

Specification

CAS No. 1375069-33-2
Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name 1-cyclopentyl-6-fluorobenzotriazole
Standard InChI InChI=1S/C11H12FN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2
Standard InChI Key WBYLLWQKDZVUOV-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2
Canonical SMILES C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole possesses a molecular formula of C11H12FN3, with a calculated molecular weight of approximately 205.23 g/mol. The structural backbone consists of the benzotriazole system, which features a benzene ring fused with a five-membered 1,2,3-triazole ring containing three adjacent nitrogen atoms. This core structure is modified with two key substituents: a cyclopentyl group attached to the N1 position of the triazole ring and a fluorine atom at the 6-position of the benzene portion. The cyclopentyl group introduces a five-membered saturated carbon ring that extends outward from the nitrogen, creating a three-dimensional structural element that influences the compound's spatial characteristics and physicochemical properties. The fluorine substituent, being highly electronegative, alters the electronic distribution within the benzene ring and can significantly affect the compound's reactivity and biological interactions.

The molecular structure of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole can be represented using various chemical notations. In terms of IUPAC nomenclature, the compound derives its name from the parent benzotriazole system with specific designations for the position and identity of the substituents. The cyclopentyl group attached to the N1 position forms the primary prefix, while the fluorine atom at the 6-position forms a secondary prefix. The resulting structure creates a molecule with distinct regions of polarity and hydrophobicity, which influence its solubility, reactivity, and potential interactions with biological systems. These structural features collectively determine the compound's physical properties and chemical behavior.

Physical and Chemical Characteristics

Based on the properties of structurally similar benzotriazole derivatives, 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole would likely exist as a crystalline solid at room temperature, potentially with a white to off-white appearance. The presence of the cyclopentyl group would contribute to increased lipophilicity compared to unsubstituted benzotriazole, likely resulting in good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane, and alcohols. The solubility in aqueous media would be expected to be limited, consistent with the general behavior of substituted benzotriazoles with significant hydrocarbon components. The melting point would likely fall within the range typical for benzotriazole derivatives, potentially between 100-200°C, depending on the specific crystal packing arrangement influenced by the cyclopentyl and fluorine substituents.

Synthesis Methodologies

Synthetic Challenges and Considerations

The synthesis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole presents several challenges that would need to be addressed during method development. A primary consideration is the potential formation of regioisomers during N-alkylation of the benzotriazole core. Benzotriazole contains three adjacent nitrogen atoms (N1, N2, and N3), each of which can potentially undergo alkylation, leading to a mixture of 1-substituted, 2-substituted, and potentially 3-substituted products. Control of regioselectivity would be crucial to ensure formation of the desired 1-cyclopentyl isomer, potentially requiring optimization of reaction conditions such as solvent choice, base strength, temperature, and reaction time. Previous work on similar compounds has demonstrated that such isomers can be separated using techniques like flash chromatography, though this adds complexity to the synthetic process .

Chemical Reactivity Profile

Reactivity Patterns and Mechanisms

The chemical reactivity of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole would be governed by the electronic and steric properties of its constituent functional groups. The benzotriazole core, with its electron-deficient triazole ring and three adjacent nitrogen atoms, exhibits distinctive reactivity patterns that would form the foundation of this compound's chemical behavior. The nitrogen atoms in the triazole ring can act as nucleophilic centers, though their reactivity is modulated by the electronic effects of the fused benzene ring and the attached substituents. The presence of the cyclopentyl group at the N1 position would sterically shield this nitrogen atom from further reactions while potentially influencing the electronic properties of the adjacent nitrogens. This substitution pattern would likely render the compound less susceptible to electrophilic attack at the triazole nitrogens compared to unsubstituted benzotriazole.

The fluorine substituent at the 6-position introduces an electronegative center that withdraws electron density from the benzene ring through both inductive and resonance effects. This electronic perturbation would influence the reactivity of the aromatic system, potentially activating certain positions toward nucleophilic aromatic substitution while deactivating others toward electrophilic aromatic substitution. Under strongly nucleophilic conditions, the fluorine atom itself might be susceptible to displacement, particularly given its position para to the electron-withdrawing triazole ring. The cyclopentyl group, being primarily a hydrophobic and sterically influential substituent, would be expected to undergo reactions typical of cycloalkanes, including potential oxidation under harsh conditions. The combined electronic and steric effects of these substituents would create a unique reactivity profile that differentiates 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole from other benzotriazole derivatives.

Biological Activities and Medicinal Applications

Antiviral and Anticancer Activities

The antiviral potential of benzotriazole derivatives has been documented in various studies, suggesting that 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole might exhibit similar properties against viral pathogens. Research has shown that N-(4-(R-2H-benzo[d] triazol-2-yl)phenyl)-4-R'-benzamides and related structures possess antiviral activity against certain viral strains . The mechanism of antiviral action typically involves interference with viral replication processes, potentially through inhibition of viral enzymes or disruption of virus-host interactions. The specific substitution pattern in 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, with the cyclopentyl group providing hydrophobic interactions and the fluorine atom influencing electronic properties, might enable effective binding to viral targets, inhibiting essential viral functions. This potential antiviral activity warrants experimental investigation, particularly in the context of emerging viral threats and the need for diverse therapeutic options.

In addition to antimicrobial and antiviral properties, benzotriazole derivatives have shown anticancer potential through various mechanisms. Some compounds in this class have demonstrated the ability to inhibit cancer cell growth in vitro, affecting cellular processes such as proliferation, migration, and survival. For instance, certain benzotriazole derivatives have shown activity against human colon adenocarcinoma cells, with IC50 values indicating moderate potency . The anticancer activity might stem from interactions with specific enzymes or receptors involved in cancer progression, possibly including kinases, topoisomerases, or other regulatory proteins. The structural features of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, particularly the cyclopentyl group that could enhance cellular penetration and the fluorine substituent that might increase binding affinity to target proteins, suggest potential applications in cancer research. Further studies would be necessary to evaluate its specific anticancer properties and elucidate the underlying mechanisms of action.

Structure-Activity Relationships

Impact of Structural Elements on Activity

The fluorine atom at the 6-position represents another critical structural element with profound effects on the compound's properties. Fluorine substitution is a common strategy in medicinal chemistry due to its ability to enhance metabolic stability, improve binding interactions through increased electron density, and alter the electronic properties of aromatic systems. In 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, the fluorine substituent would withdraw electron density from the benzene ring, potentially increasing the acidity of nearby protons and altering the reactivity of the aromatic system. This electronic effect could influence interactions with biological targets, including proteins and enzymes involved in microbial processes, viral replication, or cancer cell growth. The specific position of the fluorine at C6 would create a unique electronic distribution within the molecule, potentially conferring selective binding to certain targets over others.

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